Home > Products > Screening Compounds P71218 > N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide - 865592-36-5

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

Catalog Number: EVT-2920462
CAS Number: 865592-36-5
Molecular Formula: C18H25N3O3S2
Molecular Weight: 395.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

  • Compound Description: This group encompasses a series of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds synthesized and evaluated for anti-tumor activity. [] The study highlighted a compound designated as 2b containing a phenolic segment, which demonstrated the most promising cytotoxic profile against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. []
  • Relevance: The core structure of these compounds, namely the N-(6-substituted-1,3-benzothiazol-2-yl) moiety, is shared with N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. The variations within this series arise from the substituents on the benzothiazole ring and the presence of the 4-phenyl-1,3-thiazol-2(3H)-imine group. []

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

  • Compound Description: This group comprises a series of indole-fused triazine derivatives, specifically N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine analogs. [] These compounds were synthesized and characterized, and their antimicrobial activities against Gram-positive and Gram-negative bacteria were assessed. []
  • Relevance: These compounds share the 1,3-benzothiazol-2-yl structural motif with N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. The presence of two benzothiazole units linked through a triazine core, along with the aryl substituent on the triazine ring, distinguishes this group from the target compound. []

2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide

  • Compound Description: This group includes a series of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide derivatives. [] The research focused on a one-pot synthesis method for these compounds using water as a solvent, highlighting its environmentally friendly aspect. []
  • Relevance: Similar to the previous group, these compounds also share the 1,3-benzothiazol-2-yl unit with N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. The key difference lies in the presence of a thioacetamide linker connecting the benzothiazole moiety to another substituted benzothiazole ring. []

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

  • Compound Description: This group consists of a series of N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives synthesized and characterized for their potential biological activity. [] The study revealed that incorporating -OH, -NO2, -Cl, and -Br groups into the heterocyclic framework enhanced the antibacterial activity of these compounds. []
  • Relevance: These compounds are structurally related to N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide through the common 1,3-benzothiazol-2-yl unit. The distinctions arise from the presence of a nitro group at the 5-position of the benzothiazole ring and the two benzothiazole units connected via a triazine core with an aryl substituent. []

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

  • Compound Description: This study focused on synthesizing and evaluating a series of 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds (5a-t) for their anticonvulsant, hepatotoxic, and neurotoxic properties. [] The research identified compounds 5f, 5n, and 5p as exhibiting 100% protection in the Maximal Electroshock Seizure (MES) test. []
  • Relevance: The common structural feature between this group and N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is the 6-substituted-1,3-benzothiazol-2-yl moiety. This group features a urea linkage connecting the benzothiazole unit to a substituted azetidine ring. The study explored the impact of various substituents on both the benzothiazole and the distant phenyl ring on anticonvulsant activity. []

2-(6-substituted-l,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide

  • Compound Description: This group consists of 2-(6-substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide derivatives (5a-o) synthesized and screened for their antibacterial activity. []
  • Compound Description: This research centered around the synthesis and evaluation of N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones (1a–o) and N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindol‐1‐ones (2a–i) for their protoporphyrinogen oxidase (PPO) inhibition and herbicidal activity. [] Noteworthy was compound 2a, ethyl 2‐((6‐fluoro‐5‐(4,5,6,7‐tetrahydro‐1‐oxo‐1H‐isoindol‐2(3H)‐yl)benzo[d]thiazol‐2‐yl)‐sulfanyl)acetate, exhibiting potent PPO inhibition with a Ki value of 0.0091 μm. []

2‐[(6‐substituted‐1,3‐benzothiazol‐2‐yl)amino]‐N‐[5‐substituted‐phenyl‐1,3,4‐thiadiazol‐2‐yl]acetamides

  • Compound Description: This research involved designing and synthesizing various 2‐[(6‐substituted‐1,3‐benzothiazol‐2‐yl)amino]‐N‐[5‐substituted‐phenyl‐1,3,4‐thiadiazol‐2‐yl]acetamides to explore their potential as anticonvulsant agents. [] The study identified three compounds, 5i, 5t, and 5u, as potent candidates with minimal neurotoxicity in preliminary Maximal Electroshock Seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. []
  • Relevance: These compounds are structurally related to N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide through the presence of the 6-substituted-1,3-benzothiazol-2-yl moiety. The distinguishing feature is the acetamide linker connecting the benzothiazole to a substituted phenyl-1,3,4-thiadiazole ring. []

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: This study focused on the synthesis and evaluation of a series of novel 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (4a–t) for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. [] The research identified compounds 4a, 4c, 4f, and 4l as exhibiting complete protection in the MES test at 0.5 h and 4 h post-administration. []

2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide

  • Compound Description: This study involved synthesizing a new series of 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide derivatives, BTC(a-t), and evaluating their antimicrobial properties against various gram-positive and gram-negative bacteria and fungi. [] Compounds BTC-j, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide, and BTC-r, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide, displayed promising antimicrobial potential. []
  • Relevance: This series of compounds exhibits structural similarity to N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide through the shared 6-substituted-1,3-benzothiazol-2-yl unit and the acetamide linker at the 2-position of the benzothiazole. The variation lies in the substituent attached to the amino group of the acetamide linker. []
Overview

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structural features, including a benzothiazole core and a cyclohexanecarboxamide moiety. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Source

The compound is cataloged in various chemical databases and research articles, with its IUPAC name indicating its detailed structural composition. Its molecular formula is C_{13}H_{18}N_{2}O_{3}S, and it possesses significant interest in both academic and industrial research contexts.

Classification

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide falls under the category of sulfonamide derivatives, which are known for their antibacterial properties. Additionally, it can be classified as a heterocyclic compound due to the presence of the benzothiazole ring.

Synthesis Analysis

Methods

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide typically involves several key steps:

  1. Formation of the Benzothiazole Core: The initial step usually involves the cyclization of 2-aminobenzenethiol with carbon disulfide or a suitable carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring.
  2. Introduction of the Diethylsulfamoyl Group: This group can be introduced via sulfonation reactions where diethylamine reacts with a sulfonyl chloride derivative of the benzothiazole.
  3. Formation of Cyclohexanecarboxamide: The final step involves coupling the synthesized benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives through standard amide formation techniques, often utilizing coupling agents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS) to facilitate the reaction.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide features:

  • A benzothiazole ring, which contributes to its biological activity.
  • A diethylsulfamoyl group, enhancing solubility and potential interactions with biological targets.
  • A cyclohexanecarboxamide moiety, which may influence pharmacokinetic properties.

Data

The molecular weight is approximately 286.4 g/mol. The InChI representation provides a detailed description of its structure, facilitating computational modeling and further analysis.

Chemical Reactions Analysis

Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfur atom in the sulfamoyl group can undergo nucleophilic attack by various nucleophiles.
  2. Oxidation/Reduction: The compound can be oxidized to form sulfoxides or sulfones or reduced to yield amines.
  3. Amide Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to release cyclohexanecarboxylic acid and the corresponding amine.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions.

Mechanism of Action

Process

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide exhibits its biological effects primarily through enzyme inhibition. It is believed to target specific enzymes involved in cellular metabolism and proliferation.

Data

The compound's mechanism may involve binding to active sites on enzymes such as dihydrofolate reductase, leading to disrupted folate metabolism and subsequent inhibition of DNA synthesis. This action can trigger apoptosis in rapidly dividing cells, making it a candidate for anticancer applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm structure and purity.

Applications

Scientific Uses

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide has potential applications across various fields:

  1. Medicinal Chemistry: As a lead compound in drug development targeting cancer or infectious diseases due to its enzyme inhibitory properties.
  2. Biochemical Research: Used in studies involving enzyme kinetics and protein interactions.
  3. Material Science: Explored for its properties in developing specialty chemicals and advanced materials due to its unique structural attributes.
  4. Agricultural Chemistry: Potential use as a pesticide or herbicide owing to its biological activity against certain pathogens.

Properties

CAS Number

865592-36-5

Product Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C18H25N3O3S2

Molecular Weight

395.54

InChI

InChI=1S/C18H25N3O3S2/c1-3-21(4-2)26(23,24)14-10-11-15-16(12-14)25-18(19-15)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22)

InChI Key

TWVMLMMXLXRRNW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.